molecular formula C12H20NO+ B1620770 2-(4-Tert-butylphenoxy)ethanamine CAS No. 50634-73-6

2-(4-Tert-butylphenoxy)ethanamine

Cat. No.: B1620770
CAS No.: 50634-73-6
M. Wt: 194.29 g/mol
InChI Key: PMADTOCMHRNTRG-UHFFFAOYSA-O
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Description

2-(4-Tert-butylphenoxy)ethanamine is a substituted phenethylamine derivative characterized by a tert-butyl group attached to the para position of a phenoxy ring, which is further linked to an ethanamine backbone. Its hydrochloride salt (CAS 50634-73-6) is commercially available with high purity (95%) and is used in pharmaceutical and material science research . The tert-butyl group confers significant steric bulk and lipophilicity, influencing its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMADTOCMHRNTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Tert-butylphenoxy)ethanamine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenoxy group, which contributes to its biological activity. The compound's molecular formula is C12H19NOC_{12}H_{19}NO and it has a molecular weight of 205.29 g/mol .

PropertyValue
Molecular FormulaC12H19NO
Molecular Weight205.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:

Therapeutic Potential

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Effects : Compounds in the same class have demonstrated anti-inflammatory and analgesic activities, suggesting that this compound may also possess these properties .
  • Cardiovascular Benefits : Analogous compounds have been evaluated for their efficacy in treating circulatory disorders, such as hypertension and angina pectoris .

Case Studies and Research Findings

  • Anticancer Studies : A study investigated the anticancer effects of various phenoxy derivatives, revealing that modifications to the phenoxy group can significantly enhance anticancer activity against specific cell lines .
  • Inflammatory Response : In vivo studies have indicated that related compounds can reduce inflammatory cell infiltration in models of periodontitis, suggesting a potential role for this compound in managing inflammatory diseases .
  • Cardiovascular Research : Experimental models have shown that certain derivatives can modulate blood pressure responses and heart rate, indicating possible cardiovascular protective effects .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MCF-7 and SK-N-SH cells
Anti-inflammatoryReduction in inflammatory cell infiltration
CardiovascularModulation of blood pressure

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-(4-tert-butylphenoxy)ethanamine serves as:

  • A reagent for synthesizing more complex organic molecules.
  • A building block in the development of new chemical entities.

Biology

This compound is utilized in biological studies for:

  • Enzyme Inhibition Studies: Investigating its effects on specific enzymes, which can provide insights into metabolic pathways.
  • Protein Interaction Studies: Understanding how it affects protein functions and interactions.

Medicine

The compound has potential therapeutic applications, including:

  • Drug Development: As a precursor in synthesizing pharmaceuticals targeting various diseases.
  • Antimicrobial Activity: Exhibiting effectiveness against both Gram-positive and Gram-negative bacteria by disrupting cell membranes and inhibiting metabolic processes.

Industry

In industrial applications, it is used for:

  • The production of specialty chemicals and materials.
  • Development of formulations in the chemical manufacturing sector.

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Properties

Research indicates significant antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell membrane integrity, leading to cell death.

Anticancer Effects

In vitro studies show that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. It modulates the expression of pro-apoptotic and anti-apoptotic proteins, making it a candidate for cancer therapy.

Neuroprotective Effects

Investigations suggest that it may enhance neuronal survival under stress conditions by reducing oxidative stress and inflammation, indicating potential use in neurodegenerative disease treatments.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disrupting the integrity of bacterial membranes.

Case Study 2: Cancer Cell Apoptosis

Research involving human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. The study highlighted its role in activating specific apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenethylamines with Aromatic Modifications

2-(4-Trifluoromethoxyphenyl)ethanamine (CAS 170015-99-3)
  • Structure: Features a trifluoromethoxy (-OCF₃) group at the para position instead of tert-butylphenoxy.
  • Properties : The electronegative trifluoromethoxy group increases polarity and reduces lipophilicity (logP ≈ 2.1) compared to the tert-butyl analog. This enhances solubility in polar solvents but may reduce membrane permeability .
  • Applications : Used in fluorinated drug design due to metabolic stability imparted by the C-F bond.
2-(4-Nitrophenoxy)ethanamine (CAS 60814-16-6)
  • Structure: Contains a nitro (-NO₂) group on the phenoxy ring.
  • Properties : The nitro group is strongly electron-withdrawing, lowering the HOMO energy (-9.2 eV) and increasing electrophilicity. This makes the compound more reactive in nucleophilic substitution reactions compared to the electron-donating tert-butyl group .
  • Applications : Acts as an intermediate in explosives and dye synthesis.
2-(3-Methoxyphenoxy)ethylamine (CAS 6487-86-1)
  • Structure: Methoxy (-OCH₃) substituent at the meta position of the phenoxy ring.
  • Properties: The methoxy group moderately increases electron density on the ring, raising the LUMO energy (-1.8 eV) and reducing chemical hardness. Boiling point is 158–160°C at 20 Torr, lower than tert-butyl analogs due to reduced molecular weight (205.18 g/mol vs. ~235 g/mol for tert-butylphenoxy derivatives) .
  • Applications : Intermediate in carvedilol synthesis (antihypertensive drug).

Substituted Phenethylamines with Halogen or Alkyl Modifications

2-(4-Chloro-3-fluorophenoxy)ethanamine (CAS 850420-87-0)
  • Structure : Chlorine and fluorine substituents at positions 4 and 3, respectively.
  • Properties : Halogens increase molecular weight (189.61 g/mol) and introduce steric and electronic effects. The electron-withdrawing nature of halogens lowers the HOMO energy (-8.9 eV), enhancing oxidative stability .
  • Applications : Investigated in antiviral and antimicrobial agents.
4-tert-Butylphenethylamine (CAS not specified)
  • Structure: tert-Butyl group directly attached to the phenyl ring (without a phenoxy linker).
  • Properties: Higher logP (3.5 vs. ~2.8 for phenoxy analogs) due to reduced polarity.
  • Applications : Studied as a neurotransmitter analog in psychoactive research.

NBOMe and 2C-x Series (Psychoactive Derivatives)

2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine)
  • Structure : Bromine and methoxy groups at positions 4, 2, and 4.
  • Properties : Methoxy groups increase electron density (HOMO energy: -7.5 eV), while bromine adds steric bulk. Exhibits high receptor binding affinity (Ki < 10 nM at 5-HT₂A receptors) due to optimal substituent positioning .
  • Applications: Known hallucinogen with potent serotonergic activity.
25B-NBOMe
  • Structure : N-Benzyl derivative of 2C-B with a methoxybenzyl group.
  • Properties: The benzyl group enhances lipophilicity (logP ≈ 4.2) and prolongs half-life in vivo. Dipole moment (4.1 D) is lower than tert-butylphenoxy analogs due to symmetrical substitution .
  • Applications : Research chemical with enhanced CNS penetration.

Physico-Chemical and Quantum Mechanical Comparison

Table 1: Key Parameters of Selected Compounds

Compound Molecular Weight (g/mol) logP Dipole Moment (D) HOMO (eV) LUMO (eV) Biological Activity
2-(4-Tert-butylphenoxy)ethanamine ~235 ~2.8 3.5 -8.2 -0.6 Intermediate in drug synthesis
2C-B 260.1 2.9 4.3 -7.5 -0.9 5-HT₂A agonist (hallucinogen)
2-(4-Nitrophenoxy)ethanamine 182.16 1.7 5.2 -9.2 -1.1 Explosive precursor
2-(Trifluoromethoxyphenyl)ethanamine 205.18 2.1 3.8 -8.7 -0.8 Fluorinated drug intermediate

Notes:

  • HOMO/LUMO: Calculated using density functional theory (DFT) in . Electron-withdrawing groups (e.g., -NO₂) lower HOMO energy, increasing stability against oxidation.
  • logP : tert-Butyl and aromatic groups enhance lipophilicity, critical for blood-brain barrier penetration.
  • Dipole Moment : Higher in nitro derivatives due to polar substituents, reducing volatility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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